molecular formula C11H9BrN2O3 B582597 Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate CAS No. 1346597-55-4

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Cat. No. B582597
Key on ui cas rn: 1346597-55-4
M. Wt: 297.108
InChI Key: OPFAXWVSQSRJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206157B2

Procedure details

To a stirred solution of methyl 3-amino-5-bromo-2-methylbenzoate (15 g, 61.5 mmol) in chloroform (150 mL), was added potassium acetate (6.32 g, 64.4 mmol) and acetic anhydride (12.6 g, 122.9 mmol) and reaction mixture was stirred at room temperature for 12 h. After this time, tert-butyl nitrite (25.3 g, 246.1 mmol) and 18-crown-6 (5.7 g, 21.5 mmol) were added and reaction stirred again at 65° C. for 3 h. On completion, the reaction mass was cooled to room temperature, diluted with chloroform (500 mL) and washed with sat. sodium bicarbonate solution. The organic layer was dried over sodium sulfate and concentrated to afford the title compound (18 g, 98.3%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
6.32 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
98.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:9]=[C:10]([Br:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:14]([O-:17])(=O)[CH3:15].[K+].C(OC(=O)C)(=O)C.[N:26](OC(C)(C)C)=O.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl>[C:14]([N:1]1[C:2]2[CH:11]=[C:10]([Br:12])[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=2[CH:13]=[N:26]1)(=[O:17])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)Br)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
potassium acetate
Quantity
6.32 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
25.3 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred again at 65° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On completion, the reaction mass was cooled to room temperature
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC=2C(=CC(=CC12)Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 98.3%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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